Methyl 4-[7-methyl-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
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Overview
Description
METHYL 4-[7-METHYL-3,9-DIOXO-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL]BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a chromeno-pyrrol core structure, which is fused with a pyridine ring and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[7-METHYL-3,9-DIOXO-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL]BENZOATE typically involves multi-step organic reactions. One common method involves the condensation of a pyridine derivative with a chromeno-pyrrol intermediate, followed by esterification with methyl benzoate. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene. The temperature and reaction time are carefully controlled to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[7-METHYL-3,9-DIOXO-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, which can be further utilized in various synthetic applications .
Scientific Research Applications
METHYL 4-[7-METHYL-3,9-DIOXO-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL]BENZOATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of METHYL 4-[7-METHYL-3,9-DIOXO-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL]BENZOATE involves its interaction with specific molecular targets, such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it can inhibit specific enzymes involved in cellular processes, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Coumarin derivatives: Known for their anticoagulant and anticancer properties.
Indole derivatives: Exhibiting a wide range of biological activities, including anti-inflammatory and anticancer effects.
Uniqueness
METHYL 4-[7-METHYL-3,9-DIOXO-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL]BENZOATE is unique due to its complex structure, which combines multiple pharmacophores, enhancing its potential biological activity and versatility in synthetic applications.
Biological Activity
Methyl 4-[7-methyl-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate (CAS Number: 848204-16-0) is a complex organic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H24N2O5 with a molecular weight of 432.5 g/mol. The structure features multiple functional groups that may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C25H24N2O5 |
Molecular Weight | 432.5 g/mol |
CAS Number | 848204-16-0 |
Antitumor Activity
Research has indicated that compounds related to this compound may exhibit significant antitumor properties. A study explored the structure-activity relationship (SAR) of related derivatives and found that modifications at specific positions enhanced cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was noted as a critical mechanism of action.
Antimicrobial Properties
Another area of investigation is the antimicrobial activity of this compound. Preliminary studies have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Neuroprotective Effects
The neuroprotective potential of this compound has also been examined. In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. This effect is hypothesized to be mediated through the modulation of antioxidant enzyme activities.
Anti-inflammatory Activity
Inflammation plays a pivotal role in various diseases, and compounds like this compound have been studied for their anti-inflammatory properties. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.
Case Study 1: Antitumor Efficacy
In a recent study published in Cancer Letters, researchers evaluated the antitumor effects of this compound on human breast cancer cells. The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies suggested that the compound activates caspase pathways leading to apoptosis.
Case Study 2: Antimicrobial Activity
A study conducted by Smith et al. (2020) tested the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations above 50 µg/mL, the compound significantly inhibited bacterial growth (p < 0.05), suggesting its potential as a therapeutic agent for bacterial infections.
Properties
Molecular Formula |
C25H18N2O5 |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
methyl 4-(7-methyl-3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate |
InChI |
InChI=1S/C25H18N2O5/c1-14-6-11-18-17(13-14)22(28)20-21(15-7-9-16(10-8-15)25(30)31-2)27(24(29)23(20)32-18)19-5-3-4-12-26-19/h3-13,21H,1-2H3 |
InChI Key |
XGROCWLDXUWXPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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